2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features an indole ring and a thiadiazole ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Derivative: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reaction: The indole derivative is then coupled with the thiadiazole derivative using an acylation reaction to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes.
Material Properties: The compound’s unique structure may impart specific properties, such as fluorescence or conductivity, to materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methyl group on the thiadiazole ring.
2-(1H-indol-1-yl)-N-(5-methyl-1,2,4-thiadiazol-3-yl)acetamide: Has a different substitution pattern on the thiadiazole ring.
Uniqueness
2-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both an indole ring and a thiadiazole ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-indol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-15-16-13(19-9)14-12(18)8-17-7-6-10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLQBBBPBKUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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